molecular formula C₈H₁₄O₄ B1145359 2-(((R)-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid CAS No. 95586-53-1

2-(((R)-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid

Cat. No.: B1145359
CAS No.: 95586-53-1
M. Wt: 174.19
InChI Key:
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Description

2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid is an organic compound that features a tetrahydropyran ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid typically involves the protection of the hydroxyl group of propanoic acid followed by the introduction of the tetrahydropyran ring. One common method involves the use of tetrahydropyranyl chloride in the presence of a base such as pyridine to form the tetrahydropyranyl ether. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the tetrahydropyran ring .

Scientific Research Applications

2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it valuable for specific applications .

Properties

IUPAC Name

2-[(2R)-oxan-2-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFRORNCZFPJCT-COBSHVIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)O[C@@H]1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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